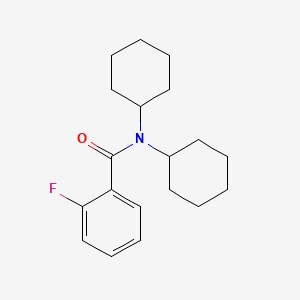

N,N-dicyclohexyl-2-fluorobenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N,N-dicyclohexyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVPNXNRPGNFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-dicyclohexyl-2-fluorobenzamide

This guide provides a comprehensive overview of the synthesis of N,N-dicyclohexyl-2-fluorobenzamide, a valuable compound for researchers and professionals in drug development and chemical research. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the reaction pathways.

Core Synthesis Protocol: Acyl Chloride Method

The most direct and widely applicable method for the synthesis of this compound is the reaction of 2-fluorobenzoyl chloride with dicyclohexylamine. This is a classic example of nucleophilic acyl substitution to form an amide bond.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed protocol adapted from similar amide syntheses is provided below[1][2]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve dicyclohexylamine (1.0 equivalent) in a suitable anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). To this solution, add a tertiary amine base like triethylamine (Et₃N, 1.1 equivalents) to act as an acid scavenger.

-

Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred solution of dicyclohexylamine at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with the solvent and wash sequentially with 1 M aqueous HCl to remove excess amine and triethylamine hydrochloride, followed by a saturated aqueous NaHCO₃ solution to remove any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel.

Quantitative Data:

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56[4] | 206 at 760 mmHg[4] | 1.304 at 20°C[4] |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256 | 0.91 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₆FNO[5] |

| Molar Mass ( g/mol ) | 303.42[5] |

| CAS Number | 574715-85-8[5] |

Alternative Synthesis Route: Amide Coupling from Carboxylic Acid

An alternative and common method for amide bond formation is the direct coupling of a carboxylic acid with an amine using a coupling agent. This approach avoids the need to prepare the acyl chloride.

Workflow for Amide Coupling Synthesis:

Caption: General workflow for the synthesis via amide coupling.

Experimental Protocol using a Carbodiimide Coupling Agent (e.g., DCC):

-

Reaction Setup: Dissolve 2-fluorobenzoic acid (1.0 equivalent) and dicyclohexylamine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF).

-

Addition of Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. The formation of a white precipitate of N,N'-dicyclohexylurea (DCU) is indicative of the reaction proceeding[6].

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.

Safety Considerations

-

2-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dicyclohexylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

-

DCC is a potent allergen and sensitizer. Avoid skin contact and inhalation of the powder.

-

Solvents like chloroform and dichloromethane are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcd.com [chemcd.com]

- 6. researchgate.net [researchgate.net]

The Enigmatic Mechanism of N,N-dicyclohexyl-2-fluorobenzamide: An Analysis of Available Data

Despite a comprehensive search of scientific literature and chemical databases, a specific, well-defined mechanism of action for N,N-dicyclohexyl-2-fluorobenzamide has not been publicly documented. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or a compound whose biological activity has not yet been characterized or disclosed in publicly accessible resources. Therefore, a detailed technical guide on its core mechanism of action, including signaling pathways and experimental protocols, cannot be constructed at this time.

While direct information is lacking for this compound, an examination of structurally related benzamide compounds can offer potential, though purely speculative, avenues for future investigation. The benzamide moiety is a common scaffold in medicinal chemistry and is present in a wide array of biologically active molecules with diverse mechanisms of action.

Insights from Structurally Related Benzamide Derivatives

Research into various substituted benzamides has revealed a broad spectrum of biological targets and activities. It is crucial to emphasize that the following examples do not represent the mechanism of action of this compound, but rather illustrate the functional diversity of the benzamide chemical class.

Table 1: Examples of Biological Activities of Various Benzamide Derivatives

| Compound Class | Example(s) | Mechanism of Action | Therapeutic Area |

| 2,6-Difluorobenzamide Derivatives | Not specified | Inhibition of the bacterial cell division protein FtsZ. | Antibacterial |

| Substituted Benzamides | Not specified | Binding to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. | Oncology, Immunology |

| Benzoylpiperidine Derivatives | Not specified | Reversible inhibition of monoacylglycerol lipase (MAGL). | Neurology, Oncology |

| 2,5-Diaminobenzamide Derivatives | Not specified | Anti-proliferative effects against human cancer cell lines. | Oncology |

| 2-Aminobenzamide Derivatives | Not specified | Antimicrobial activity against various bacterial and fungal strains. | Infectious Diseases |

Potential, Unverified Research Directions

Given the lack of specific data, any proposed mechanism for this compound would be entirely hypothetical. Future research to elucidate its biological activity would likely involve a series of screening and mechanistic studies.

Hypothetical Experimental Workflow

A potential, high-level workflow to investigate the mechanism of action of a novel compound like this compound is outlined below.

Caption: A generalized workflow for the elucidation of a novel compound's mechanism of action.

N,N-dicyclohexyl-2-fluorobenzamide: A Technical Overview of a Novel Benzamide Derivative

For Immediate Release

This technical guide provides a comprehensive overview of N,N-dicyclohexyl-2-fluorobenzamide, a distinct derivative within the benzamide class of chemical compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering insights into its discovery, and potential synthesis, and outlining prospective areas for biological investigation.

Introduction and Discovery

This compound is a chemical entity identified by the CAS Number 574715-85-8.[1] While its specific discovery and developmental history are not extensively documented in publicly available scientific literature, its chemical structure suggests it belongs to the broad class of N,N-disubstituted benzamides. Compounds in this family are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom on the benzoyl group and two cyclohexyl rings on the amide nitrogen are key structural features that likely influence its physicochemical properties and biological interactions.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 574715-85-8 | [1] |

| Molecular Formula | C₁₉H₂₆FNO | [1] |

| Molecular Weight | 303.418 g/mol | [1] |

| MDL Number | MFCD00409153 | [1] |

Proposed Synthesis

While a specific, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for amide bond formation. The most common method for synthesizing N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of dicyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine (1.1 equivalents) is added. The mixture is cooled to 0 °C in an ice bath.

-

Acylation: 2-Fluorobenzoyl chloride (1.05 equivalents), dissolved in the same solvent, is added dropwise to the cooled amine solution with continuous stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related benzamide derivatives, several areas of potential biological investigation can be hypothesized. Various substituted benzamides have been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities.[2][3][4] The dicyclohexyl moiety may enhance lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Given the lack of specific data, a generalized workflow for screening the biological activity of a novel compound like this compound is presented below. This workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Conclusion

This compound represents an under-investigated molecule within the expansive field of benzamide chemistry. While its fundamental chemical properties are known, its synthesis, history, and biological functions remain to be elucidated through dedicated research. The proposed synthetic route and hypothetical screening workflow provide a foundational framework for future investigations into this compound. Further studies are warranted to determine if this compound holds any therapeutic or industrial potential, similar to other members of its chemical class.

References

- 1. chemcd.com [chemcd.com]

- 2. Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. distantreader.org [distantreader.org]

N,N-Dicyclohexyl-2-fluorobenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical and physical properties of N,N-dicyclohexyl-2-fluorobenzamide. Due to the limited availability of experimental data for this specific compound, this document combines reported information with predicted values and data from analogous structures to offer a comprehensive profile. This guide includes a proposed synthesis protocol, predicted spectral characteristics, and safety considerations to support further research and development activities involving this molecule.

Chemical and Physical Properties

This compound is a tertiary amide characterized by a 2-fluorobenzoyl group attached to a dicyclohexylamine moiety. While experimental data is scarce, a combination of database information and computational predictions allows for the compilation of its key properties.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 574715-85-8 | [1][2] |

| Molecular Formula | C₁₉H₂₆FNO | [1] |

| Molecular Weight | 303.42 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | 444.0 ± 28.0 °C (Predicted) | - |

| Flash Point | 222.3 ± 24.0 °C (Predicted) | - |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Inferred from structure |

| Appearance | White to off-white solid (Expected) | Inferred from analogs |

Synthesis

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the literature. However, its synthesis can be readily achieved through the acylation of dicyclohexylamine with 2-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a standard method for amide formation.[3]

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluorobenzoyl chloride

-

Dicyclohexylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diagram 1: Proposed Synthesis Workflow

References

Theoretical Basis for the Biological Activity of N,N-dicyclohexyl-2-fluorobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical framework for the potential biological activity of N,N-dicyclohexyl-2-fluorobenzamide. As of the date of this publication, there is no direct experimental evidence in the public domain specifically characterizing the biological activity of this compound. The following information is extrapolated from the known pharmacology of structurally related molecules, particularly the well-studied cannabinoid receptor 1 (CB1) inverse agonist, AM-251. This guide is intended to provide a scientifically grounded hypothesis to stimulate and inform future research.

Introduction

This compound is a small molecule whose biological activity has not been extensively reported. However, its core chemical structure, a benzamide scaffold, is a recurring motif in a class of compounds known to interact with the cannabinoid receptor 1 (CB1). The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. It is a key component of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including appetite, pain, mood, and memory.

Given the structural similarities to known CB1 receptor modulators, it is hypothesized that this compound may function as a CB1 receptor inverse agonist. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of the CB1 receptor, which exhibits a degree of constitutive (basal) activity, an inverse agonist would not only block the effects of agonists like the endogenous cannabinoid anandamide but also reduce the receptor's basal signaling.

This technical guide will explore the theoretical basis for the activity of this compound by using the well-characterized CB1 inverse agonist AM-251 as a surrogate model. We will delve into the potential mechanism of action, the signaling pathways that may be modulated, and provide detailed experimental protocols that could be employed to test this hypothesis.

Quantitative Data Summary (Based on the Model Compound AM-251)

To provide a quantitative framework for the potential activity of this compound, the following tables summarize the binding and functional data for the model compound, AM-251.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Ki) | |||

| CB1 Receptor (rat forebrain) | 7.5 nM | Radioligand binding assay with [3H]SR141716A | [1] |

| CB2 Receptor (mouse spleen) | 2290 nM | Radioligand binding assay with [3H]CP55940 | [1] |

| Functional Activity | |||

| IC50 (CB1) | 8 nM | Inhibition of CP55940-stimulated [35S]GTPγS binding in HEK293 cells expressing human CB1 receptors | [1] |

| EC50 (GPR55) | 39 nM | GTPγS binding in HEK293 cells expressing GPR55 | [1] |

Table 1: Binding and Functional Activity of AM-251

Theoretical Mechanism of Action and Signaling Pathways

Based on the inverse agonist profile of AM-251, it is proposed that this compound could exert its biological effects through the following mechanisms:

-

CB1 Receptor Inverse Agonism: The primary mechanism is hypothesized to be the binding to the CB1 receptor and stabilization of its inactive conformation. This would lead to a reduction in the basal, agonist-independent signaling of the receptor.

-

Modulation of Downstream Signaling Cascades: By inhibiting the constitutive activity of the CB1 receptor, this compound could influence several key intracellular signaling pathways:

-

cAMP Pathway: CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound would be expected to increase basal cAMP levels.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is another important downstream target of CB1 signaling. Studies with AM-251 have shown that it can modulate ERK phosphorylation, although the effects can be cell-type and context-dependent.[2]

-

NF-κB Signaling Pathway: The transcription factor NF-κB, a key regulator of inflammation, has also been shown to be modulated by CB1 receptor activity. AM-251 has been demonstrated to protect against myocardial inflammation by blocking the NF-κB signaling pathway.[3]

-

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to characterize the activity of this compound at the CB1 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) or from rodent brain tissue.

-

Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist) or [³H]SR141716A (a CB1 inverse agonist).

-

This compound (test compound).

-

Non-specific binding control: A high concentration of a known CB1/CB2 ligand (e.g., 10 µM WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation (20-40 µg of protein), the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of this compound as a potential inverse agonist at the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound (test compound).

-

A known CB1 agonist (e.g., CP55,940) and inverse agonist (e.g., AM-251) as controls.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

-

Pre-incubate the membrane preparation with GDP (10-30 µM) for 15-30 minutes on ice to allow for the dissociation of endogenous GTP.

-

In a 96-well plate, add the membrane preparation, assay buffer, and varying concentrations of the test compound.

-

To measure inverse agonism, assess the effect of the compound on basal [³⁵S]GTPγS binding. To measure antagonist activity, pre-incubate with the test compound before adding a CB1 agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Data will be expressed as a percentage of basal [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonism.

cAMP Accumulation Assay

Objective: To assess the effect of this compound on adenylyl cyclase activity, a downstream effector of CB1 receptor signaling.

Materials:

-

Whole cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Plate the cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with forskolin (1-10 µM) to increase intracellular cAMP levels. For Gi-coupled receptors like CB1, an agonist will inhibit this forskolin-induced cAMP production. An inverse agonist is expected to further increase cAMP levels above the forskolin-alone baseline.

-

Incubate for 15-30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The data will be analyzed to determine the effect of the test compound on cAMP accumulation.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its structural features strongly suggest a potential interaction with the CB1 receptor. The theoretical framework presented in this guide, based on the well-established pharmacology of the CB1 inverse agonist AM-251, provides a robust starting point for future investigations. The proposed experimental workflows and detailed protocols offer a clear path to elucidate the true biological function of this compound. Should this compound indeed prove to be a CB1 inverse agonist, it could hold therapeutic potential in areas where modulation of the endocannabinoid system is beneficial, such as in metabolic disorders, addiction, and certain neurological conditions. Further research is warranted to validate this hypothesis and explore the full pharmacological profile of this intriguing molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The cannabinoid 1 receptor antagonist AM251 produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective effect of CB1 receptor antagonist AM251 against β receptor-stimulated myocardial infarction via modulation of NF-kB signaling pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dicyclohexyl-2-fluorobenzamide: An Inquiry into its Biological Profile

Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature reveals a significant lack of research into the biological activities and pharmacological profile of N,N-dicyclohexyl-2-fluorobenzamide. This technical guide summarizes the available chemical information and underscores the absence of substantive biological data, highlighting a potential area for future scientific investigation.

Chemical Identity and Properties

This compound, identified by the CAS number 574715-85-8, is a synthetic organic compound with the molecular formula C19H26FNO and a molecular weight of 303.42 g/mol .[1][2] Its structure features a 2-fluorobenzoyl group attached to a dicyclohexylamine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 574715-85-8 | [2] |

| Molecular Formula | C19H26FNO | [1][2] |

| Molecular Weight | 303.418 g/mol | [1][2] |

Synthesis

Biological Activity and Pharmacological Data: A Knowledge Gap

A thorough search of prominent scientific databases and literature repositories did not yield any studies detailing the biological activity, mechanism of action, or pharmacological properties of this compound. There is no publicly available information regarding its potential therapeutic effects, toxicity, or interactions with biological systems. Screening library results and data from biological assays are also absent from the current scientific record.

Consequently, it is not possible to provide quantitative data on its biological efficacy (e.g., IC50, EC50, Ki values), pharmacokinetic parameters, or to describe any associated signaling pathways. The absence of such data precludes the creation of the requested data tables and signaling pathway diagrams.

Future Directions

The lack of biological data for this compound presents an open area for pharmacological research. Future studies could involve:

-

High-throughput screening: To identify potential biological targets and therapeutic areas.

-

In vitro and in vivo assays: To characterize its pharmacological effects and toxicological profile.

-

Mechanism of action studies: To elucidate the molecular pathways through which it may exert any biological effects.

Until such research is conducted and published, the biological profile of this compound remains unknown. This document serves to highlight this knowledge gap for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this and other under-investigated chemical entities.

References

In-Depth Technical Guide: N,N-Dicyclohexyl-2-fluorobenzamide (CAS 574715-85-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the chemical compound with CAS number 574715-85-8, identified as N,N-Dicyclohexyl-2-fluorobenzamide. A comprehensive search of scientific literature and chemical databases reveals that while the chemical properties of this compound are defined, there is a notable absence of published research regarding its specific biological activities, therapeutic uses, and associated experimental protocols. This guide summarizes the available chemical data and provides a general context for this class of molecules based on structurally related compounds.

Chemical Properties and Identifiers

This compound is a synthetic organic compound. Its fundamental chemical and physical properties, as collated from various chemical supplier databases, are presented below. It is important to note that experimentally determined properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources.

| Property | Value | Source(s) |

| CAS Number | 574715-85-8 | [1][2] |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₁₉H₂₆FNO | [1][2] |

| Molecular Weight | 303.42 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1CCC(CC1)N(C(=O)C2=CC=CC=C2F)C3CCCCC3 | N/A |

| InChI Key | ZHVPNXNRPGNFGS-UHFFFAOYSA-N | N/A |

| Appearance | Not consistently reported | N/A |

| Melting Point | Not consistently reported | N/A |

| Boiling Point | Not consistently reported | N/A |

| Solubility | Not consistently reported | N/A |

Potential Research Context and Uses of Structurally Related Compounds

While no specific biological activities are documented for this compound, the broader class of fluorobenzamide derivatives has attracted interest in medicinal chemistry. For instance, various N-substituted-2-fluorobenzamides have been investigated for their potential as therapeutic agents. A notable example is the exploration of N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are targets in triple-negative breast cancer research.

This suggests a hypothetical avenue of investigation for this compound could be within screening campaigns for novel enzyme inhibitors or receptor modulators. The presence of the fluorobenzoyl group provides a potential pharmacophore that could interact with various biological targets. The bulky dicyclohexyl groups would significantly influence the compound's lipophilicity and steric profile, which are critical factors for target binding and pharmacokinetic properties.

General Experimental Protocols

Due to the absence of published studies on this compound, specific experimental protocols for its use are not available. However, a general synthetic approach for N,N-disubstituted benzamides can be proposed based on standard organic chemistry principles.

General Synthesis of this compound

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative with an amine. In this case, 2-fluorobenzoyl chloride would be reacted with dicyclohexylamine.

Reaction:

2-Fluorobenzoyl chloride + Dicyclohexylamine → this compound + HCl

Illustrative Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add a solution of 2-fluorobenzoyl chloride in the same solvent to the stirred dicyclohexylamine solution. A tertiary amine base, such as triethylamine, is typically added to scavenge the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Characterization: The structure and purity of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of General Workflows

As no specific signaling pathways or experimental workflows involving this compound have been identified, the following diagrams illustrate generalized processes relevant to the study of such a compound.

Caption: A general workflow for the synthesis and characterization of a chemical compound.

References

An In-Depth Technical Guide on the Core Biological Activity of N,N-dicyclohexyl-2-fluorobenzamide

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of specific data on the biological activity of N,N-dicyclohexyl-2-fluorobenzamide. No quantitative data (such as IC50, EC50, or Ki values), detailed experimental protocols, or elucidated signaling pathways directly associated with this compound have been found.

This guide, therefore, provides a broader context by examining the known biological activities of structurally related compounds, namely benzamide and dicyclohexyl derivatives. This information may offer insights into the potential, yet unconfirmed, activities of this compound for researchers and drug development professionals.

Introduction to the Chemical Scaffold

This compound belongs to the class of tertiary benzamides. The core structure consists of a 2-fluorobenzoyl group attached to a nitrogen atom which is, in turn, substituted with two cyclohexyl rings. The presence of the fluorine atom on the benzene ring and the bulky, lipophilic dicyclohexyl groups on the amide nitrogen are key structural features that would be expected to significantly influence its physicochemical properties and biological interactions.

Potential Biological Activities Based on Analogous Compounds

While direct evidence is absent for this compound, the broader classes of benzamides and molecules containing dicyclohexyl moieties have been explored for various therapeutic applications.

2.1. Anticancer Activity of Benzamide Derivatives:

Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, some N-substituted benzamides have shown inhibitory activity against histone deacetylases (HDACs), which are crucial enzymes in regulating gene expression and are validated targets in oncology. The general structure-activity relationship (SAR) for some of these compounds suggests that the nature of the substituents on the phenyl ring and the amide nitrogen are critical for their anticancer effects.

2.2. Anti-inflammatory and Analgesic Properties of Dicyclohexylurea Analogs:

Compounds containing the N,N'-dicyclohexylurea scaffold have been investigated for their pharmacological activities. Certain analogs have demonstrated moderate anti-inflammatory and analgesic properties in preclinical studies. While structurally distinct from a benzamide, the presence of the dicyclohexyl groups in these molecules contributes to their bioactivity profile.

2.3. Antimicrobial and Antioxidant Potential:

Derivatives of N,N'-dicyclohexylurea have also been reported to exhibit antimicrobial and antioxidant activities. The specific substitutions on the core structure play a significant role in determining the potency and spectrum of these activities.

Postulated Experimental Approaches for Biological Characterization

Should a research program be initiated to investigate the biological activity of this compound, a standard workflow for preliminary screening and mechanism of action studies would be warranted.

3.1. High-Throughput Screening (HTS):

An initial step would involve screening the compound against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This would provide a broad overview of its potential biological interactions.

3.2. Cell-Based Assays:

Following any hits from HTS, cell-based assays would be employed to assess the compound's functional activity. For example, if a hit is identified against a specific cancer-related kinase, its effect on the proliferation of relevant cancer cell lines would be evaluated using assays like the MTT or CellTiter-Glo assays.

3.3. Target Deconvolution and Mechanism of Action Studies:

If significant cellular activity is observed, further studies would be necessary to identify the specific molecular target and elucidate the mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and specific enzymatic assays.

Below is a conceptual workflow for the initial biological evaluation of a novel compound like this compound.

Conclusion

An In-depth Technical Guide to the Structural Analogs of N,N-dicyclohexyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dicyclohexyl-2-fluorobenzamide is a synthetic organic compound characterized by a 2-fluorobenzamide core and two cyclohexyl groups attached to the amide nitrogen. While specific research on this exact molecule is limited in publicly available literature, its structural motifs—the 2-fluorobenzamide core and the N,N-dicyclohexyl amide group—are present in a variety of biologically active compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of structural analogs of this compound, offering insights into its potential pharmacological relevance.

The 2-fluorobenzamide scaffold is a common feature in medicinal chemistry, with derivatives exhibiting a range of activities including antimicrobial and anticancer properties. The fluorine atom at the ortho position can influence the molecule's conformation and electronic properties, potentially enhancing its binding to biological targets. Similarly, the N,N-dicyclohexyl group imparts significant lipophilicity, which can affect the compound's pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships of these analogs is crucial for the rational design of new therapeutic agents.

Synthesis of Structural Analogs

The synthesis of N-substituted benzamides is typically achieved through the acylation of a primary or secondary amine with a benzoyl chloride derivative. A representative protocol for a closely related analog, N-cyclohexyl-2-fluorobenzamide, is detailed below. This methodology can be adapted for the synthesis of this compound by substituting cyclohexylamine with dicyclohexylamine.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-cyclohexyl-2-fluorobenzamide

This protocol is adapted from the synthesis of a structural analog and provides a foundational method.

-

Reaction Setup: To a solution of 2-fluorobenzoyl chloride (1 mmol) in chloroform (CHCl₃), add cyclohexylamine (3.5 mmol) under a nitrogen atmosphere.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with CHCl₃. Wash the organic layer sequentially with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO₃).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Crystallize the residue from CHCl₃ to yield the purified product.

Biological Activities of Structural Analogs

While no specific biological data for this compound has been identified, its structural components are present in molecules with known pharmacological activities.

Analogs of the 2-Fluorobenzamide Core

Derivatives of 2-fluorobenzamide have been investigated for various therapeutic applications.

-

Antimicrobial Activity: 2-Aminobenzamide derivatives, which share the benzamide core, have demonstrated activity against a range of bacterial and fungal strains.[1] Selected compounds from a synthesized series were effective against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans.[1]

-

Anticancer Activity: The benzamide core is a key component of certain anticancer agents. Modifications to this structure, such as the inclusion of electron-withdrawing groups, can enhance binding to hydrophobic pockets in enzymes.[2] Some derivatives induce apoptosis by inhibiting Bcl-2 proteins.[2]

-

Enzyme Inhibition: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[3] These compounds act as negative allosteric modulators.[3]

Analogs Containing the N,N-Dicyclohexyl Group

The N,N-dicyclohexyl moiety is found in compounds with distinct biological profiles.

-

Androgen Receptor Binding: N,N-Dicyclohexyl nitrous amide has been shown to competitively bind to the androgen receptor (AR) and decrease AR protein levels.[] This compound is also classified as a carcinogen.[]

-

Peptide Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in peptide synthesis.[5][6] It also acts as an inhibitor of ATP synthase.[6]

Quantitative Data on Structural Analogs

Quantitative data for direct analogs is scarce. The following table summarizes activity data for related benzamide derivatives to provide a contextual reference.

| Compound Class | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| N-(thiazol-2-yl)-benzamide analogs | ZAC Antagonism | IC₅₀: 1–3 μM | [3] |

| 2-Aminobenzamide derivatives | Antimicrobial Activity | MICs tested at 25 μg/mL | [1] |

| N-alkylphenyl-3,5-dinitrobenzamide analogs | Anti-tuberculosis (MTB) | Nanomolar to sub-micromolar MIC | [7] |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Larvicidal Activity (mosquito) | 100% activity at 10 mg/L (compound 7a) | [8] |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Fungicidal Activity (Botrytis cinereal) | 90.5% inhibition at 50 mg/L (compound 7h) | [8] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound and its analogs, based on methodologies used for related compounds.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the ability of a compound to inhibit the growth of bacteria and fungi.[1]

-

Prepare Inoculum: Grow microbial strains in a suitable broth medium to a specified turbidity.

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of agar plates.

-

Well Creation: Create wells of a defined diameter in the agar.

-

Compound Application: Add a solution of the test compound (e.g., in DMSO) to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the effect of a compound on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the activities of its structural analogs, this compound could potentially interact with several signaling pathways.

Hypothetical Androgen Receptor Signaling Pathway

Given that an N,N-dicyclohexyl analog interacts with the androgen receptor, a potential mechanism of action could involve the modulation of AR signaling.

Caption: Hypothetical modulation of the androgen receptor signaling pathway.

Conclusion

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluorobenzamide | 445-28-3 | Benchchem [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 6. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of N,N-dicyclohexyl-2-fluorobenzamide

Introduction

N,N-dicyclohexyl-2-fluorobenzamide is a tertiary amide with potential applications in medicinal chemistry and materials science. Its synthesis involves the formation of an amide bond, a fundamental transformation in organic chemistry. This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the common synthetic routes, including the preparation of key intermediates, and present detailed experimental protocols and comparative data.

Retrosynthetic Analysis

The most logical approach to designing the synthesis of this compound is through the disconnection of the robust amide bond. This retrosynthetic analysis points to two primary synthons: a dicyclohexylaminyl anion (or its neutral equivalent, dicyclohexylamine) and a 2-fluorobenzoyl cation (or an activated carboxylic acid equivalent). This leads to two principal synthetic strategies, which originate from two core starting materials: 2-fluorobenzoic acid and dicyclohexylamine .

Caption: Retrosynthetic analysis of this compound.

Core Starting Materials

The synthesis of this compound fundamentally relies on two commercially available precursors.

-

2-Fluorobenzoic Acid: A halogenated aromatic carboxylic acid. It serves as the source of the 2-fluorobenzoyl moiety.

-

Dicyclohexylamine: A secondary amine that provides the dicyclohexylamino group.[1] It is a colorless liquid, sparingly soluble in water, with a characteristic fishy odor.[1]

Synthetic Pathways & Experimental Protocols

There are two primary pathways for the synthesis of this compound from the core starting materials.

-

The Acyl Chloride Pathway: A two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by amidation. This is often the most efficient and widely used method for preparing amides.[2][]

-

The Direct Amidation Pathway: A one-pot condensation of the carboxylic acid and amine, typically mediated by a coupling agent.

The overall synthetic options are illustrated below.

Caption: Primary synthetic routes to this compound.

Pathway 1: The Acyl Chloride Route

This pathway is highly effective due to the high reactivity of the acyl chloride intermediate.[]

Step 1a: Synthesis of 2-Fluorobenzoyl Chloride

2-Fluorobenzoic acid is converted to the highly reactive 2-fluorobenzoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride [6][7]

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-fluorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 3.0-5.0 eq), optionally in an inert solvent like toluene or benzene.[6][7]

-

Heat the mixture to reflux (approximately 80-110°C depending on the solvent) for 4-7 hours.[6][7]

-

Monitor the reaction by observing the cessation of HCl gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 2-fluorobenzoyl chloride, a liquid, can be purified by vacuum distillation or used directly in the next step.[6][7]

Table 1: Reaction Parameters for 2-Fluorobenzoyl Chloride Synthesis

| Parameter | Value / Conditions | Source |

| Starting Material | 2-Fluorobenzoic Acid | [6][7] |

| Reagent | Thionyl Chloride (SOCl₂) | [6][7] |

| Solvent | Benzene or Toluene (optional) | [6][7] |

| Temperature | Reflux | [6][7] |

| Reaction Time | 4 - 7 hours | [6][7] |

| Yield | ~70% | [7] |

Step 1b: Amidation of 2-Fluorobenzoyl Chloride

The purified or crude 2-fluorobenzoyl chloride is then reacted with dicyclohexylamine to form the final amide product. This reaction, an example of the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[4]

Experimental Protocol: Synthesis of this compound

-

Dissolve dicyclohexylamine (2.0-2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), THF, or Cyrene™[8]) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add a tertiary amine base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq), to the solution.[8]

-

Cool the mixture in an ice bath (0°C).

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[4][8]

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography.

Table 2: Typical Parameters for Acyl Chloride Amidation

| Parameter | Value / Conditions | Source |

| Starting Materials | 2-Fluorobenzoyl Chloride, Dicyclohexylamine | [4] |

| Solvent | Dichloromethane (DCM), THF, Cyrene™ | [4][8] |

| Base | Triethylamine, Pyridine, DIEA | [4] |

| Temperature | 0°C to Room Temperature | [8] |

| Reaction Time | 1 - 16 hours | [4][8] |

| Work-up | Aqueous wash and extraction | [8] |

Pathway 2: Direct Amidation via Coupling Agents

Directly reacting a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[9] This can be overcome by using coupling agents that activate the carboxylic acid in situ. A prominent example is N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxyl group to form a highly reactive O-acylisourea intermediate.

Caption: Mechanism of DCC-mediated direct amidation.

Experimental Protocol: Direct Amidation using DCC

-

Dissolve 2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.

-

Add dicyclohexylamine (1.0-1.1 eq) to the solution.

-

Optionally, add a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and perform standard aqueous work-up as described in Pathway 1.

-

Purify the final product by recrystallization or column chromatography.

Synthesis of Core Starting Materials

While 2-fluorobenzoic acid and dicyclohexylamine are typically purchased, understanding their synthesis provides a more complete picture for chemical development.

Synthesis of Dicyclohexylamine

Dicyclohexylamine can be prepared via several industrial methods:

-

Catalytic Hydrogenation of Aniline: Aniline is hydrogenated over a ruthenium and/or palladium catalyst. This process also produces cyclohexylamine, requiring fractional distillation for separation.[1]

-

Reductive Amination of Cyclohexanone: Reacting cyclohexanone with ammonia or cyclohexylamine under reductive conditions (e.g., H₂ and a catalyst) yields dicyclohexylamine.[1][10]

-

Hydrogenation of Diphenylamine: Diphenylamine can be hydrogenated using a ruthenium catalyst under pressure to yield dicyclohexylamine.[1]

Caption: Common synthetic routes to the dicyclohexylamine starting material.

Conclusion

The synthesis of this compound is readily achievable through well-established amide bond forming reactions. The most common and robust method involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride , followed by reaction with dicyclohexylamine . Alternatively, direct coupling of the carboxylic acid and amine can be accomplished using a dehydrating agent like DCC. The choice of method depends on factors such as scale, desired purity, and reagent availability. This guide provides the necessary foundational knowledge, including starting material considerations and detailed protocols, to enable the successful synthesis of this target compound for research and development purposes.

References

- 1. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Synthesis [fishersci.it]

- 5. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Dicyclohexylamine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: N,N-Dicyclohexyl-2-fluorobenzamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dicyclohexyl-2-fluorobenzamide is a substituted aromatic amide with significant potential in modern organic synthesis. Its utility stems from the presence of a powerful directing group, the tertiary amide (-CON(Cy)₂), which can facilitate the highly regioselective functionalization of the aromatic ring. This document outlines the primary application of this compound as a substrate in Directed ortho-Metalation (DoM) reactions, providing a robust strategy for the synthesis of complex, polysubstituted aromatic compounds.

The DoM reaction is a powerful tool for C-H activation, enabling the introduction of a wide array of electrophiles specifically at the position ortho to a directing metalation group (DMG).[1] The N,N-dicyclohexylamide moiety in the title compound is a strong DMG, capable of coordinating to an organolithium base and facilitating the deprotonation of the adjacent C-H bond on the aromatic ring.[1][2][3] This approach offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.

Application in Directed ortho-Metalation (DoM)

The primary synthetic application of this compound is its use as a substrate for the regioselective introduction of functional groups at the C6 position of the benzamide ring. The reaction proceeds via a two-step sequence:

-

ortho-Lithiation: Treatment of this compound with a strong organolithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C), results in the formation of a stable ortho-lithiated intermediate. The organolithium reagent coordinates to the amide oxygen, positioning the base to selectively abstract the proton at the C6 position.[2][3]

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can be quenched with a diverse range of electrophiles to introduce various substituents at the C6 position. This allows for the synthesis of a wide variety of 1,2,3-trisubstituted aromatic compounds.

The general transformation is depicted in the workflow diagram below.

Quantitative Data: Representative DoM Reactions

The following table summarizes the expected outcomes for the DoM of this compound with various electrophiles. Yields are estimated based on typical results for DoM reactions of N,N-dialkylbenzamides.[3][4]

| Entry | Electrophile (E+) | Reagent | Product (E) | Reaction Time (h) | Typical Yield (%) |

| 1 | D₂O | Deuterium oxide | -D | 1 | >95 |

| 2 | (CH₃)₃SiCl | Trimethylsilyl chloride | -Si(CH₃)₃ | 1-2 | 85-95 |

| 3 | CH₃I | Iodomethane | -CH₃ | 2-4 | 80-90 |

| 4 | I₂ | Iodine | -I | 1-2 | 75-85 |

| 5 | (CH₂)₂O | Ethylene oxide | -CH₂CH₂OH | 3-5 | 70-80 |

| 6 | DMF | N,N-Dimethylformamide | -CHO | 2-3 | 65-75 |

| 7 | CO₂ | Carbon dioxide (gas) | -COOH | 2-4 | 70-85 |

| 8 | Ph₂CO | Benzophenone | -C(OH)Ph₂ | 3-5 | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related benzamides.

Materials:

-

2-Fluorobenzoyl chloride

-

Dicyclohexylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dicyclohexylamine (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench (General Procedure)

This protocol provides a general method for the C6-functionalization of this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

-

Electrophile (e.g., Trimethylsilyl chloride, Iodomethane)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply and Schlenk line

-

Dry glassware and syringes

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 equivalents) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

-

Stir the solution at -78 °C for 1 hour.

-

Add the chosen electrophile (1.3 equivalents) dropwise to the solution. If the electrophile is a solid, it should be dissolved in a minimum amount of anhydrous THF.

-

Continue stirring at -78 °C for the time specified in the data table (typically 1-4 hours), then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 6-substituted-N,N-dicyclohexyl-2-fluorobenzamide.

Reaction Mechanism Visualization

The mechanism of the Directed ortho-Metalation step involves the coordination of the organolithium reagent to the amide, which facilitates the regioselective deprotonation.

Conclusion

This compound serves as a valuable precursor for the synthesis of highly substituted aromatic compounds. Its robust N,N-dicyclohexylamide directing group allows for predictable and high-yielding regioselective functionalization at the C6 position through Directed ortho-Metalation. The protocols and data provided herein offer a foundational guide for researchers to employ this versatile substrate in the synthesis of novel molecules for applications in medicinal chemistry, materials science, and other areas of chemical research. The ability to introduce a wide range of functional groups makes it a powerful tool for building molecular complexity from a simple starting material.

References

Application Notes and Protocols: N,N-Dicyclohexyl-2-fluorobenzamide as a Coupling Reagent

A comprehensive search of scientific literature and chemical databases reveals no established application of N,N-dicyclohexyl-2-fluorobenzamide as a standard coupling reagent for amide bond formation. Its potential efficacy in this role has not been publicly documented, and therefore, no quantitative data, established protocols, or signaling pathways involving this specific compound are available.

This document will instead provide a detailed overview of a structurally related and widely used coupling reagent, N,N'-Dicyclohexylcarbodiimide (DCC) , to serve as a practical guide for researchers in the field. The protocols and data presented for DCC are illustrative of the information that would be pertinent for evaluating any novel coupling reagent.

Hypothetical Reactivity of this compound

Based on its chemical structure, one might speculate on the potential, albeit unproven, reactivity of this compound. The presence of the electron-withdrawing fluorine atom at the ortho position of the benzoyl group could potentially activate the carbonyl carbon towards nucleophilic attack. However, unlike established coupling reagents, the amide bond within the molecule is generally stable and not designed to be a leaving group. For it to function as a coupling reagent, a more complex activation mechanism would be required, for which there is currently no evidence in the literature.

Alternative Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

DCC is a powerful and widely used carbodiimide for the formation of amide, ester, and anhydride bonds from carboxylic acids.[1][2] It is particularly prevalent in peptide synthesis.[3][4]

Mechanism of Action

DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration.[1]

Caption: General mechanism of DCC-mediated amide bond formation.

Applications in Drug Development and Research

DCC has been a cornerstone of peptide synthesis for decades, enabling the construction of complex peptide chains.[3] It is also utilized in the synthesis of various small molecules and bioconjugates. However, a significant drawback is the potential for racemization of chiral carboxylic acids during activation. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed.[1][3] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.

Quantitative Data: Comparison of Coupling Reagents

While specific data for this compound is unavailable, the following table illustrates typical data that would be used to evaluate and compare the performance of different coupling reagents in a model peptide coupling reaction.

| Coupling Reagent | Additive | Reaction Time (h) | Yield (%) | Epimerization (%) |

| DCC | None | 4 | 90 | 8.5 |

| DCC | HOBt | 4 | 95 | < 1 |

| HBTU | None | 1 | 98 | < 0.5 |

| HATU | None | 1 | 99 | < 0.2 |

This is representative data and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for DCC-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution phase using DCC.

Caption: Workflow for a typical DCC coupling reaction.

Materials:

-

Carboxylic acid

-

Amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add the amine (1.0 - 1.2 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the N,N'-dicyclohexylurea (DCU) byproduct.

-

Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography on silica gel.

Protocol for DCC/HOBt Mediated Peptide Coupling

This protocol is a modification of the general procedure to suppress racemization, which is critical in peptide synthesis.

Additional Materials:

-

1-Hydroxybenzotriazole (HOBt)

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes. This is the pre-activation step.

-

In a separate flask, dissolve the C-protected amino acid or peptide (1 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DMF.

-

Add the amine component solution to the pre-activated acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Follow steps 7-13 from the general protocol for workup and purification.

Caption: Decision logic for using DCC with or without an additive.

References

Applications of N,N-dicyclohexyl-2-fluorobenzamide in Medicinal Chemistry: An Overview Based on Analogous Structures

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and specific medicinal chemistry applications for N,N-dicyclohexyl-2-fluorobenzamide are not extensively available in the public domain. This document provides an analysis based on the known activities of structurally related compounds, including N-substituted-2-fluorobenzamides and molecules containing dicyclohexyl moieties, to infer potential applications and guide future research.

Introduction

This compound is a synthetic organic molecule featuring a 2-fluorobenzamide core with two cyclohexyl groups attached to the amide nitrogen. While this specific compound is not well-documented in medicinal chemistry literature, its structural components—the 2-fluorobenzamide scaffold and dicyclohexyl groups—are present in various biologically active molecules. The strategic incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] This application note will explore the potential therapeutic applications of this compound by examining the established roles of its constituent chemical motifs.

Potential Therapeutic Applications Based on Structural Analogs

The medicinal chemistry landscape of related compounds suggests that this compound could be investigated for a range of biological activities.

Enzyme Inhibition

a) EGFR/HDAC3 Dual-Target Inhibition:

Derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.[3] The 2-fluorobenzamide moiety in these inhibitors plays a crucial role in chelating with the Zn2+ ion in the active site of HDAC3.[3] It is plausible that this compound could be explored for similar dual-inhibitory activity.

b) ATP Synthase Inhibition:

The dicyclohexyl moiety is a key component of N,N'-dicyclohexylcarbodiimide (DCC), a known inhibitor of ATP synthase.[4] DCC acts by binding to a subunit of the F_O complex, sterically hindering its rotation and thus inhibiting ATP synthesis.[4] This suggests that the dicyclohexyl groups in this compound might confer an ability to interact with and potentially inhibit ATP synthase or other enzymes with similar binding pockets.

Ion Channel Modulation

Several transient receptor potential (TRP) channels are modulated by various small molecules. While no direct interaction is reported for this compound, the general lipophilic nature imparted by the dicyclohexyl groups could facilitate interaction with transmembrane proteins like ion channels. For instance, TRPM3 channels are known to be regulated by a variety of chemical ligands.[5][6][7][8]

Antimicrobial and Antiproliferative Activities